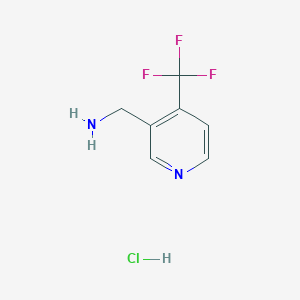

(4-(Trifluoromethyl)pyridin-3-yl)methanamine hydrochloride

Description

Historical Development and Significance

The development of this compound emerged from the broader historical evolution of trifluoromethylated organic compounds, which began gaining prominence in the early twentieth century. The foundational work on trifluoromethyl groups can be traced to Frédéric Swarts in 1892, who developed early synthetic methods based on antimony fluoride reactions, where benzotrichloride was reacted with antimony trifluoride to form trifluoromethylated products. This pioneering research established the groundwork for subsequent developments in fluorinated organic chemistry that would eventually lead to the synthesis of complex trifluoromethylpyridine derivatives.

The medicinal applications of trifluoromethyl groups date back to 1928, although intensive research accelerated during the mid-1940s as scientists recognized the unique biological properties conferred by fluorine substitution. The systematic investigation of trifluoromethyl groups in relationship to biological activity was first undertaken by F. Lehmann in 1927, marking the beginning of a research trajectory that would ultimately encompass the development of sophisticated trifluoromethylpyridine compounds. The introduction of trifluoromethylpyridine derivatives into commercial applications began with fluazifop-butyl in 1982, which proved to be an excellent growth inhibitor of perennial grass weeds, establishing the practical significance of this chemical class.

The specific compound this compound represents a more recent development within this historical progression, with its PubChem entry showing creation in 2012 and subsequent modifications through 2025. This compound embodies the culmination of decades of research into fluorinated pyridine chemistry, combining the well-established benefits of trifluoromethyl substitution with the versatile reactivity of aminomethyl functionalization. The hydrochloride salt formation enhances the compound's stability and solubility characteristics, making it more amenable to various synthetic applications and research investigations.

Position within Trifluoromethylpyridine Chemistry

This compound occupies a distinctive position within the broader landscape of trifluoromethylpyridine chemistry, representing one of the key structural motifs that has gained fundamental importance in agrochemical and pharmaceutical development. Trifluoromethylpyridine compounds are characterized by the presence of both fluorine atoms and pyridine rings in their structure, which collectively bestow distinctive physicochemical properties that distinguish this class from other organic compounds. The specific positioning of the trifluoromethyl group at the 4-position and the aminomethyl substituent at the 3-position creates a unique electronic and steric environment that influences both reactivity patterns and biological activity.

Within the classification system of trifluoromethylpyridine intermediates, this compound falls into the gamma category, which represents one of the three major structural variants based on the position of the trifluoromethyl group relative to the pyridine nitrogen. The worldwide demand for trifluoromethylpyridine intermediates has shown steady growth, with gamma-type compounds like this compound representing an increasingly important segment of this market. Current data indicates that more than 20 new trifluoromethylpyridine-containing agrochemicals have acquired International Organization for Standardization common names since the introduction of the first commercial derivative.

The compound's position within trifluoromethylpyridine chemistry is further defined by its role as both a synthetic intermediate and a target molecule for fundamental research. The combination of the electron-withdrawing trifluoromethyl group with the nucleophilic aminomethyl functionality creates opportunities for diverse synthetic transformations, making it a valuable building block for more complex molecular architectures. This dual functionality exemplifies the strategic importance of trifluoromethylpyridine derivatives in modern synthetic chemistry, where researchers seek to balance electronic effects with synthetic accessibility.

| Structural Parameter | Value | Chemical Significance |

|---|---|---|

| Molecular Formula | C₇H₉Cl₂F₃N₂ | Dihydrochloride salt form |

| Molecular Weight | 249.06 g/mol | Enhanced stability through salt formation |

| Trifluoromethyl Position | 4-position | Gamma-type intermediate classification |

| Functional Group | Aminomethyl at 3-position | Nucleophilic reactive site |

| Salt Form | Dihydrochloride | Improved solubility and handling properties |

Structural Relevance in Chemical Sciences

The structural architecture of this compound embodies several fundamental principles of modern chemical design that make it particularly relevant to contemporary chemical sciences. The trifluoromethyl group functions as a powerful electron-withdrawing substituent with significant electronegativity that is often described as intermediate between fluorine and chlorine, creating distinctive electronic environments within the molecular framework. This electronic perturbation influences the entire pyridine ring system, affecting both the reactivity patterns and the physicochemical properties of the compound in ways that are not achievable through other substitution patterns.

The aminomethyl substituent at the 3-position provides a complementary nucleophilic center that contrasts with the electron-deficient character imparted by the trifluoromethyl group. This creates a molecular architecture with distinct regions of differing electronic character, enabling selective reactivity at specific sites while maintaining overall molecular stability. The positioning of these functional groups in adjacent positions on the pyridine ring creates opportunities for intramolecular interactions and conformational preferences that influence both chemical behavior and biological activity patterns.

The dihydrochloride salt formation represents another structurally significant aspect of this compound, as it demonstrates the principle of salt formation as a strategy for modifying physicochemical properties without altering the core molecular framework. The protonation of the amine functionality and the associated chloride counterions create a crystalline structure with enhanced water solubility and improved handling characteristics. This transformation from the free base to the salt form illustrates fundamental concepts in pharmaceutical chemistry, where salt formation is routinely employed to optimize drug-like properties.

The three-dimensional structure of the compound reveals additional layers of complexity, with the pyridine ring adopting a planar conformation that facilitates π-π stacking interactions with other aromatic systems. The trifluoromethyl group extends perpendicular to the ring plane, creating a distinctive spatial profile that influences molecular recognition events and binding interactions. The aminomethyl side chain provides conformational flexibility while maintaining a defined relationship to the aromatic core, creating opportunities for hydrogen bonding and electrostatic interactions with biological targets.

Overview of Current Research Landscape

The contemporary research landscape surrounding this compound reflects the broader trend toward fluorinated compounds in pharmaceutical and agrochemical development, with investigations spanning fundamental synthetic methodology, structure-activity relationship studies, and applications development. Current research activities are driven by the recognition that trifluoromethylpyridine derivatives represent a privileged structural class that combines favorable physicochemical properties with diverse biological activities, making them attractive targets for drug discovery and crop protection research.

Recent synthetic methodology development has focused on establishing efficient routes to trifluoromethylpyridine compounds, with researchers exploring both traditional halogen exchange reactions and innovative coupling approaches. The McLoughlin-Thrower reaction, developed in 1968, represents one early coupling method using iodofluoroalkanes and copper catalysis, while more recent advances have introduced light-promoted trifluoromethylation using Langlois' reagent under mild conditions. These methodological advances have expanded access to diverse trifluoromethylpyridine derivatives, including compounds like this compound.

Structure-activity relationship studies have revealed that the biological activities of trifluoromethylpyridine derivatives result from the combination of unique physicochemical properties of fluorine atoms with the distinctive characteristics of the pyridine moiety. The trifluoromethyl group enhances metabolic stability and bioavailability while modifying lipophilicity and electronic distribution patterns. Research into aminomethyl-substituted derivatives has shown particular promise in identifying compounds with enhanced biological activity profiles, leading to increased interest in systematic structural variations around this core framework.

| Research Area | Current Focus | Key Findings |

|---|---|---|

| Synthetic Methodology | Light-promoted trifluoromethylation | Mild reaction conditions achievable |

| Structure-Activity Studies | Electronic effects of trifluoromethyl positioning | Enhanced biological activity demonstrated |

| Applications Development | Pharmaceutical and agrochemical targets | Multiple commercial products approved |

| Process Development | Industrial-scale synthesis optimization | Vapor-phase reactor technology implemented |

| Mechanistic Studies | Understanding reactivity patterns | Electronic effects well-characterized |

Properties

IUPAC Name |

[4-(trifluoromethyl)pyridin-3-yl]methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7F3N2.ClH/c8-7(9,10)6-1-2-12-4-5(6)3-11;/h1-2,4H,3,11H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRQHMIMQYLXOTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC(=C1C(F)(F)F)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClF3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00592117 | |

| Record name | 1-[4-(Trifluoromethyl)pyridin-3-yl]methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00592117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1380300-26-4, 1185138-23-1 | |

| Record name | 3-Pyridinemethanamine, 4-(trifluoromethyl)-, hydrochloride (1:2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1380300-26-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-[4-(Trifluoromethyl)pyridin-3-yl]methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00592117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Step 1: Nitration of Trifluoromethyl Aromatic Compound

- Starting from 2-trifluoromethyl toluene or similar trifluoromethyl-substituted aromatic compounds, nitration is performed using a nitrating agent such as nitric acid, sodium nitrate, or potassium nitrate.

- The reaction is conducted in solvents like dichloromethane, dichloroethane, chloroform, acetic acid, or sulfuric acid.

- Temperature control is critical, typically maintained between -10°C to 30°C during nitration to favor the formation of 4-nitro-2-trifluoromethyl toluene or analogous nitro intermediates.

- After nitration, the product is extracted and purified, often by vacuum distillation or recrystallization.

Step 2: Reduction of Nitro Group to Amine

- The nitro compound undergoes catalytic hydrogenation using palladium on carbon (Pd/C) in methanol under hydrogen pressure (e.g., 0.5 MPa) at 50°C for several hours.

- Alternatively, reduction can be achieved using iron powder and ammonium chloride in aqueous media at elevated temperatures (~90-100°C).

- The resulting amine is isolated, and the crude product is converted into the hydrochloride salt by treatment with acid and recrystallization from solvents such as diisopropyl ether.

- Purification yields the target (4-(trifluoromethyl)pyridin-3-yl)methanamine hydrochloride with high purity (>98% by HPLC) and yields ranging from 56% to 61% depending on the method.

Data Summary Table: Reduction Route

| Step | Conditions/Details | Yield (%) | Purity (HPLC) | Notes |

|---|---|---|---|---|

| Nitration | 2-trifluoromethyl toluene, HNO3/NaNO3, DCM, 0-30°C | ~97% crude | Not specified | Temperature control critical |

| Reduction (Pd/C) | Pd/C, MeOH, H2 (0.5 MPa), 50°C, 6 h | 58% | >98% | Requires hydrogenation setup |

| Reduction (Fe/NH4Cl) | Fe powder, NH4Cl, H2O, reflux 90-100°C, 5-6 h | 56% | 98.5% | Simpler setup, longer time |

| Salt formation | Diisopropyl ether, acidification, recrystallization | - | - | Improves stability and purity |

Preparation via Pyridine Ring Functionalization and Building Blocks

Another approach involves synthesizing the trifluoromethyl-substituted pyridine ring with appropriate functional groups, then converting these to the methanamine derivative.

Synthetic Building Block Method

- A synthetic building block such as 1,1,1-trifluoro-4-alkoxy-3-alkylbutene-2-ketone is reacted with metal reagents (e.g., zinc powder activated with trimethylchlorosilane) in aprotic solvents like N,N-dimethylformamide (DMF).

- This intermediate reacts with 2-halogenated alkylnitriles at 50-80°C to form allyl alcohol derivatives.

- Subsequent treatment with phosphorus pentachloride (PX5) and/or hydrochloric acid in organic solvents converts intermediates to 4-trifluoromethylpyridine compounds.

- Further functional group transformations, including catalytic hydrogenolysis and hydrolysis, yield the desired aminomethyl pyridine derivatives.

- This method is advantageous for obtaining various 4-trifluoromethylpyridine compounds and allows structural modifications.

Reaction Scheme Summary

| Step | Reagents/Conditions | Product | Yield (%) | Notes |

|---|---|---|---|---|

| Metal reagent activation | Zn powder, trimethylchlorosilane, DMF, 60°C, 0.5 h | Activated metal reagent | - | Activation step |

| Addition reaction | 1,1,1-trifluoro-4-alkoxy-3-alkylbuten-2-ketone + 2-halogenated alkylnitrile, reflux 3 h | Allyl alcohol intermediate | - | Intermediate for pyridine synthesis |

| Cyclization and chlorination | PX5 and/or HCl in organic solvent | 2-chloro-4-trifluoromethylpyridine | 61.5% | Key pyridine intermediate |

| Further transformations | Catalytic hydrogenolysis, hydrolysis | Aminomethyl pyridine derivatives | Variable | Final steps to target compound |

Industrial and Practical Considerations

- The reduction of nitro precursors is favored for industrial scalability due to simple reaction steps, readily available starting materials, and mature technologies.

- The building block approach, while versatile, involves more complex reagents and conditions, which may limit large-scale application unless optimized.

- Purification typically involves recrystallization of the hydrochloride salt and chromatographic methods such as HPLC to ensure high purity (>98%).

- Reaction monitoring by thin-layer chromatography (TLC), gas chromatography (GC), and liquid chromatography-mass spectrometry (LCMS) is standard practice to ensure completion and product quality.

- Nuclear magnetic resonance (NMR) spectroscopy confirms the structure and purity of the final compound.

Summary Table of Preparation Methods

| Method | Starting Materials | Key Reactions | Purification | Yield (%) | Purity (%) | Industrial Suitability |

|---|---|---|---|---|---|---|

| Nitro reduction (Pd/C or Fe) | 2-trifluoromethyl toluene → nitro compound | Nitration, catalytic hydrogenation or Fe reduction | Recrystallization, salt formation | 56-61 | >98 | High (simple steps, scalable) |

| Synthetic building block method | 1,1,1-trifluoro-4-alkoxy-3-alkylbuten-2-ketone + metal reagents | Metal-mediated addition, chlorination, hydrogenolysis | Extraction, distillation | ~61.5 | Not specified | Moderate (complex reagents) |

Chemical Reactions Analysis

Types of Reactions: (4-(Trifluoromethyl)pyridin-3-yl)methanamine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce various amine derivatives.

Scientific Research Applications

(4-(Trifluoromethyl)pyridin-3-yl)methanamine hydrochloride is widely used in scientific research due to its versatility. Some of its applications include:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Employed in the study of enzyme inhibition and protein interactions.

Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

Industry: Utilized in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of (4-(Trifluoromethyl)pyridin-3-yl)methanamine hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to proteins and enzymes, potentially leading to inhibition or modulation of their activity. The methanamine group can also participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological activity.

Comparison with Similar Compounds

Structural Variations and Similarity Scores

Key structural analogs differ in:

- Position of the trifluoromethyl group on the pyridine ring.

- Substitution of the pyridine ring with other heterocycles (e.g., pyrimidine, pyrazole).

- Additional functional groups (e.g., chloro, morpholine).

Key Observations

Positional Effects: The 3-position of the -CF₃ group on pyridine (target compound) vs. The higher similarity score (0.71) for the 2-position analog suggests closer structural alignment . Pyridine vs. Pyrimidine: Pyrimidine analogs (e.g., CAS 1590398-46-1) introduce a second nitrogen atom, increasing polarity and hydrogen-bonding capacity, which may enhance target binding in biological systems .

Heterocycle Substitution :

- Pyrazole-based analogs (e.g., CAS 1255041-98-5) exhibit five-membered ring systems with adjacent nitrogens, improving metabolic stability compared to pyridine derivatives .

Physicochemical Properties :

- Hydrochloride salts universally improve water solubility across analogs.

- Trifluoromethyl groups reduce basicity of adjacent amines due to electron withdrawal, impacting pH-dependent solubility .

Biological Activity

(4-(Trifluoromethyl)pyridin-3-yl)methanamine hydrochloride, with the molecular formula C7H7F3N2·HCl, is a pyridine derivative notable for its trifluoromethyl group at the 4-position and a methanamine group at the 3-position. This compound has garnered attention in various scientific fields, particularly in medicinal chemistry, due to its unique structural properties and potential biological activities.

The trifluoromethyl group significantly influences the compound's reactivity and biological activity. It enhances binding affinity to proteins and enzymes, which can lead to inhibition or modulation of their functions. The methanamine group facilitates hydrogen bonding and electrostatic interactions, further contributing to the compound's biological effects.

Applications in Biological Research

This compound is primarily utilized in:

- Enzyme Inhibition Studies : Investigated for its ability to inhibit specific enzymes, which is crucial for understanding its potential therapeutic applications.

- Protein Interaction Studies : Used to explore interactions with various proteins, aiding in drug design and development.

- Drug Development : Serves as a precursor for synthesizing more complex pharmaceutical compounds .

Anticancer Properties

Research indicates that compounds with similar trifluoromethyl substitutions exhibit significant anticancer activity. For instance, studies have shown that related compounds can inhibit the proliferation of tumor cell lines by targeting pathways such as PI3K/Akt/mTOR, which are often deregulated in cancer .

| Compound | Target | IC50 (nM) | Notes |

|---|---|---|---|

| PQR309 (related compound) | PI3Kα | 17 | Potent inhibitor with favorable pharmacokinetics |

| This compound | TBD | TBD | Potential for further investigation |

Antimicrobial Activity

Pyridine derivatives have been recognized for their antimicrobial properties. While specific data on this compound is limited, similar compounds have demonstrated efficacy against various bacterial and fungal strains.

Case Studies

- Inhibition of Tumor Growth : A study evaluating the efficacy of trifluoromethyl-substituted pyridines showed promising results in reducing tumor size in xenograft models. The mechanism involved targeted inhibition of the PI3K pathway, a critical regulator of cell growth and survival .

- Antimicrobial Efficacy : In vitro assays have indicated that related pyridine derivatives possess significant antibacterial activity against Gram-positive bacteria, suggesting that this compound may share similar properties.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for (4-(Trifluoromethyl)pyridin-3-yl)methanamine hydrochloride, and what starting materials are typically involved?

- Methodological Answer : The compound is synthesized via multi-step reactions involving intermediates like 4-(trifluoromethyl)-2-(6-(trifluoromethyl)pyridin-3-yl)aniline and coupling agents. For example, a common route involves reacting (4aR)-configured pyrrolo[1,2-b]pyridazine carboxamide derivatives with 4-(2-chloroethyl)morpholine hydrochloride under conditions similar to Example 146 in EP 4,374,877 A2. Key reagents include trifluoromethyl-substituted pyridinyl anilines and morpholine derivatives for functional group transformations .

Q. Which analytical techniques are most effective for characterizing this compound, and what data should researchers expect?

- Methodological Answer : Liquid Chromatography-Mass Spectrometry (LCMS) and High-Performance Liquid Chromatography (HPLC) are critical. For LCMS, expect a molecular ion peak at m/z 754 [M+H]⁺ (for intermediates) and retention times around 1.32–1.35 minutes under QC-SMD-TFA05 conditions. For purity assessment, reverse-phase HPLC with trifluoroacetic acid-containing mobile phases is recommended to resolve closely related impurities .

Advanced Research Questions

Q. How can researchers resolve discrepancies in LCMS or HPLC data during synthesis?

- Methodological Answer : Discrepancies (e.g., m/z 772 vs. 754 or retention time shifts) often arise from incomplete coupling, salt adducts, or residual solvents. To troubleshoot:

Verify reaction stoichiometry and intermediate purity.

Use high-resolution MS to distinguish between isobaric species.

Adjust HPLC gradients to improve separation of trifluoromethyl-containing byproducts.

Cross-referencing with patent-reported data (e.g., m/z 754 [M+H]⁺ in Example 164) helps validate results .

Q. What strategies optimize the yield of this compound in multi-step syntheses?

- Methodological Answer :

- Step 1 : Optimize coupling reactions using Pd catalysts or carbodiimide-based reagents to enhance amide bond formation (e.g., in Example 329, coupling with 4-(trifluoromethyl)pyridin-3-yl aniline derivatives).

- Step 2 : Control temperature during cyclization steps (e.g., 0–5°C for morpholine hydrochloride salt formation).

- Step 3 : Purify intermediates via flash chromatography (silica gel, ethyl acetate/hexane gradients) before final hydrochloride salt precipitation .

Q. How does the trifluoromethyl group influence the compound’s stability under acidic conditions?

- Methodological Answer : The electron-withdrawing trifluoromethyl group increases electrophilicity at the pyridine ring, necessitating pH control during synthesis. Stability studies (e.g., in 0.1 M HCl) should monitor degradation via LCMS for hydrolyzed products. Use buffered conditions (pH 4–6) during salt formation to minimize decomposition .

Data Contradiction Analysis

Q. How should researchers address conflicting LCMS results across different synthetic batches?

- Methodological Answer : Batch-to-batch variations in m/z values (e.g., 531 [M-H]⁻ vs. 754 [M+H]⁺) may stem from:

Salt Adducts : Use ammonium formate in LCMS to suppress sodium/potassium adducts.

Isomeric Byproducts : Employ chiral HPLC columns (e.g., CHIRALPAK® IG-3) to separate enantiomers.

Incomplete Deprotection : Validate Boc or ester removal via FT-IR (C=O stretch at ~1700 cm⁻¹) before final characterization .

Methodological Tables

| Analytical Parameter | Typical Data | Reference |

|---|---|---|

| LCMS m/z (M+H)⁺ | 754 (intermediate), 772 (derivative) | |

| HPLC Retention Time | 1.32–1.35 minutes (QC-SMD-TFA05) | |

| Purity (HPLC) | ≥95% (after purification) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.